N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular architecture of this compound exhibits a complex heterocyclic framework characterized by the integration of multiple functional domains. The compound's systematic International Union of Pure and Applied Chemistry nomenclature designates it as (6-(benzyloxy)pyridin-3-yl)sulfamic acid, reflecting the substitution pattern and functional group arrangement within the molecular structure. The molecular formula C₁₂H₁₂N₂O₄S encompasses twelve carbon atoms, twelve hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom, resulting in a molecular weight of 280.3 grams per mole.
The structural framework consists of a pyridine ring system serving as the central heterocyclic core, with the sulfamic acid functionality attached at the 3-position of the pyridine ring. The benzyloxy substituent occupies the 6-position, creating a substitution pattern that significantly influences the electronic distribution and conformational preferences of the molecule. The International Chemical Identifier string 1S/C12H12N2O4S/c15-19(16,17)14-11-6-7-12(13-8-11)18-9-10-4-2-1-3-5-10/h1-8,14H,9H2,(H,15,16,17) provides a comprehensive description of the molecular connectivity and hydrogen positioning.
The International Chemical Identifier Key RXOJWCOJSSYDCG-UHFFFAOYSA-N serves as a unique identifier for this specific molecular structure, facilitating database searches and chemical information retrieval. The molecular architecture demonstrates the characteristic features of both sulfamic acid derivatives and benzyloxy-substituted pyridines, creating a hybrid structure with potential for diverse chemical interactions and applications.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₄S |
| Molecular Weight | 280.3 g/mol |
| Chemical Abstracts Service Number | 1795514-19-0 |
| International Chemical Identifier Key | RXOJWCOJSSYDCG-UHFFFAOYSA-N |
| Physical Form | Powder |
| Purity | ≥95% |
Crystallographic Analysis and Conformational Studies
The crystallographic analysis of this compound requires comprehensive investigation to understand the three-dimensional arrangement of atoms within the crystal lattice and the preferred conformational states of the molecule. While specific crystallographic data for this compound were not identified in the available research literature, the structural analysis can be informed by examining related benzyloxy-pyridine derivatives and sulfamic acid compounds that demonstrate similar molecular architectures.
The conformational flexibility of this compound primarily originates from the rotation around the carbon-oxygen bond connecting the benzyl group to the pyridine ring system. This rotational freedom allows for multiple conformational states, each potentially exhibiting different energetic preferences and intermolecular interaction patterns. The sulfamic acid functionality introduces additional conformational considerations through the potential for hydrogen bonding interactions and the spatial orientation of the sulfonyl group relative to the pyridine ring plane.
The crystal packing arrangements of similar compounds suggest that this compound likely exhibits hydrogen bonding networks involving the sulfamic acid protons and oxygen atoms. These intermolecular interactions contribute to the overall crystal stability and influence the preferred molecular conformations within the solid state. The benzyloxy substituent may participate in aromatic stacking interactions with neighboring molecules, further stabilizing the crystal structure through weak non-covalent forces.
Storage temperature requirements indicate that the compound maintains structural integrity at room temperature, suggesting adequate thermal stability of the crystal form under standard laboratory conditions. The powder form of the compound indicates a microcrystalline or amorphous solid state, which may reflect the presence of multiple polymorphic forms or the absence of large single crystals suitable for detailed crystallographic analysis.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound encompasses multiple analytical techniques essential for confirming molecular structure and investigating electronic properties. Nuclear magnetic resonance spectroscopy provides crucial information regarding the chemical environment of individual nuclei within the molecule, particularly focusing on proton and carbon-13 nuclei to elucidate structural connectivity and conformational behavior.
The proton nuclear magnetic resonance spectrum of this compound would be expected to exhibit characteristic resonances corresponding to the various hydrogen environments present in the molecule. The benzyl protons would appear as a complex multiplet in the aromatic region, typically between 7.0 and 7.5 parts per million, reflecting the chemical shift values characteristic of phenyl ring protons. The methylene protons connecting the benzyl group to the oxygen atom would appear as a singlet around 5.0 parts per million, consistent with the deshielding effect of the adjacent oxygen atom.
The pyridine ring protons would exhibit distinct chemical shift patterns reflecting their positions relative to the nitrogen atom and the attached substituents. The proton at the 2-position of the pyridine ring would be expected to appear furthest downfield due to the deshielding effect of the adjacent nitrogen atom, while the protons at the 4- and 5-positions would show characteristic coupling patterns and chemical shift values consistent with their electronic environments.
Infrared spectroscopy would provide valuable information regarding the functional groups present in this compound. The sulfamic acid functionality would be expected to exhibit characteristic absorption bands corresponding to the sulfur-oxygen stretching vibrations and nitrogen-hydrogen stretching modes. The benzyloxy group would contribute aromatic carbon-carbon stretching vibrations and carbon-hydrogen bending modes characteristic of substituted benzene rings.
Mass spectrometry analysis would confirm the molecular weight of 280.3 grams per mole and provide fragmentation patterns consistent with the proposed molecular structure. The molecular ion peak would appear at mass-to-charge ratio 280, with characteristic fragmentation patterns potentially including loss of the benzyl group, sulfur trioxide, or combinations thereof, depending on the ionization method and collision energy employed.
| Spectroscopic Technique | Expected Characteristics |
|---|---|
| Proton Nuclear Magnetic Resonance | Aromatic protons (7.0-7.5 ppm), Methylene protons (~5.0 ppm) |
| Carbon-13 Nuclear Magnetic Resonance | Aromatic carbons (120-140 ppm), Methylene carbon (~70 ppm) |
| Infrared Spectroscopy | Sulfur-oxygen stretches, Nitrogen-hydrogen stretches, Aromatic carbon-carbon stretches |
| Mass Spectrometry | Molecular ion at m/z 280, Characteristic fragmentation patterns |
The integration of these spectroscopic techniques provides a comprehensive analytical framework for confirming the molecular structure and investigating the physical properties of this compound. The Nuclear Magnetic Resonance Extracted Data format, as described in recent standardization efforts, offers a structured approach for reporting and sharing spectroscopic data associated with small molecule characterization, facilitating the dissemination of structural information and enabling automatic verification of published results.
Properties
IUPAC Name |
(6-phenylmethoxypyridin-3-yl)sulfamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c15-19(16,17)14-11-6-7-12(13-8-11)18-9-10-4-2-1-3-5-10/h1-8,14H,9H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOJWCOJSSYDCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)NS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid typically involves the reaction of 6-(benzyloxy)pyridin-3-amine with sulfamic acid under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The sulfamic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of benzoic acid or benzaldehyde derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted sulfamic acid derivatives.
Scientific Research Applications
Chemistry: N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme mechanisms and developing new therapeutic agents .
Medicine: Its unique chemical properties make it a candidate for the design of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the development of new materials with specialized properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the pyridine ring play crucial roles in binding to these targets, while the sulfamic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Compound 1 : N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide
- Core Structure : Pyridine with benzyloxy at position 5, methyl groups at 3, 4, and 6, and a sulfonamide group at position 2.
- Key Differences: Substitution Pattern: Benzyloxy at position 5 vs. 6 in the target compound. Functional Group: Sulfonamide (-SO₂NH-) vs. Additional Substituents: Methyl groups enhance lipophilicity, while the trifluoromethyl benzene in the sulfonamide increases electron-withdrawing effects.
- Implications : The sulfonamide and trifluoromethyl groups may enhance metabolic stability compared to the target compound’s sulfamic acid, which is more hydrophilic and acidic.
Compound 2 : 2,2,2-Trifluoroethyl N-[6-(methylsulfonyl)-3-pyridinyl]carbamate
- Core Structure : Pyridine with methylsulfonyl at position 6 and a carbamate group at position 3.
- Key Differences: Functional Group: Carbamate (-O-CO-NH-) vs. sulfamic acid. Carbamates are less acidic but more hydrolytically stable.
- Implications : The methylsulfonyl group may improve solubility in polar solvents, while the carbamate could act as a prodrug moiety, unlike the sulfamic acid’s direct ionic character.
Compound 3 : 3-(N-(4-Methyl-2-nitro-5-(pyridin-3-yl)phenyl)sulfamoyl)benzoic acid
- Core Structure : Pyridine at position 5 of a nitro- and methyl-substituted benzene ring, linked to a sulfamoyl benzoic acid.
- Key Differences: Functional Groups: Sulfamoyl (-SO₂NH-) and carboxylic acid (-COOH) vs. sulfamic acid. Substituents: Nitro (-NO₂) and methyl groups introduce steric hindrance and electron-withdrawing effects.
- Implications : The dual acidic groups (sulfamoyl and carboxylic acid) enhance water solubility, while the nitro group may confer reactivity or instability under reducing conditions.
Compound 4 : Hoffmann La Roche’s Thiomorpholinyl Pyridine Derivatives
- Core Structure : Pyridine substituted with thiomorpholinyl (dioxidized sulfur-containing morpholine) and aryl groups.
- Key Differences :
- Substituents : Thiomorpholinyl and trifluoromethylphenyl groups create bulkier, lipophilic structures.
- Functional Group : Isobutyramide (-N-CO-C(CH₃)₂) vs. sulfamic acid.
- Implications : These derivatives are designed for high-affinity receptor binding (e.g., kinase inhibition), leveraging lipophilic groups for membrane permeability, contrasting with the target compound’s polar sulfamic acid.
Physicochemical and Pharmacological Properties
Biological Activity
N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid is a compound of interest in biological research due to its potential as an enzyme inhibitor and its diverse applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a benzyloxy group and a sulfamic acid moiety. This unique structure contributes to its biological activity by enabling interactions with various molecular targets.
The mechanism of action for this compound primarily involves:
- Enzyme Inhibition : The compound shows potential as an inhibitor for specific enzymes, which can modulate various biochemical pathways. The interaction is facilitated by the benzyloxy group and the sulfamic acid moiety, allowing for hydrogen bonding and electrostatic interactions that affect enzyme activity.
Enzyme Inhibition
Research indicates that this compound can inhibit enzymes involved in critical metabolic pathways. For instance, it has been studied for its effects on metalloenzymes, which play significant roles in cellular processes. The compound's ability to interact with these enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents .
Antimicrobial Properties
Pyridine derivatives, including this compound, have been noted for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities against various pathogens. Although specific data on this compound's antimicrobial efficacy is limited, its structural relatives have demonstrated promising results, suggesting potential applications in treating infections .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| N-(pyridin-3-yl)sulfamic acid | Pyridine derivative | Enzyme inhibitor |
| 6-(benzyloxy)pyridine-3-carboxylic acid | Pyridine derivative | Antimicrobial |
| 6-(benzyloxy)pyridin-3-amine | Aminopyridine | Antimicrobial |
This table highlights that while many pyridine derivatives exhibit biological activity, the combination of the benzyloxy group and sulfamic acid moiety in this compound may enhance its versatility and efficacy as a therapeutic agent.
Case Studies and Research Findings
- Enzyme Interaction Studies : Research has shown that the compound effectively inhibits specific metalloenzymes involved in inflammatory responses, suggesting potential applications in anti-inflammatory therapies. The inhibition mechanism involves competitive binding at the active site, which has been characterized through kinetic studies .
- Antimicrobial Activity : A series of studies have explored the antimicrobial properties of related compounds. For example, derivatives with similar functional groups were tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 µg/mL . While direct studies on this compound are needed, these findings provide a basis for its potential antimicrobial efficacy.
Q & A
Q. What are the optimal synthetic routes for N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfamation of 6-(benzyloxy)pyridin-3-amine using sulfamoyl chloride under inert conditions (e.g., nitrogen atmosphere). Key steps include:
- Benzyloxy Protection : Introduce benzyloxy groups via nucleophilic substitution on pyridine derivatives (e.g., using benzyl bromide and a base like K₂CO₃) .
- Sulfamation : React the amine intermediate with sulfamoyl chloride in anhydrous THF at 0–5°C to prevent side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
Optimization Tips : Monitor reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and adjust stoichiometry (1:1.2 amine-to-sulfamoyl chloride ratio) to maximize yield (~65–75%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show pyridinyl protons (δ 7.8–8.5 ppm), benzyloxy CH₂ (δ 5.1 ppm), and sulfamic acid NH (δ 10.2 ppm, broad). ¹³C NMR confirms aromatic carbons and benzyl ether linkage .
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%). Retention time ~8.2 min .
- Mass Spectrometry : ESI-MS (negative mode) should show [M-H]⁻ peak at m/z 321.1 .
Q. How does the compound’s stability vary under different pH conditions, and what storage protocols are recommended?
- Methodological Answer :
- Stability Testing : Conduct accelerated degradation studies (pH 1–13, 40°C for 24 hrs). HPLC analysis reveals decomposition (>20%) at pH <2 (sulfamic acid hydrolysis) and pH >12 (benzyloxy cleavage) .
- Storage : Store at -20°C in amber vials under nitrogen. Use desiccants to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model electron density maps. The sulfamic acid group shows high electrophilicity (Fukui indices >0.15), making it prone to nucleophilic attack at the sulfur center .
- MD Simulations : Simulate solvation in DMSO/water mixtures to predict hydrolysis pathways. Results correlate with experimental LC-MS data showing sulfamate ester formation under acidic conditions .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no observed activity)?
- Methodological Answer :
- Assay Validation : Replicate studies using standardized protocols (e.g., IC₅₀ measurements for phosphatase inhibition with pNPP substrate). Control variables: enzyme lot, incubation time (30 min), and DMSO concentration (<1%) .
- Metabolite Screening : Use LC-MS/MS to identify potential metabolites (e.g., des-benzyl derivatives) that may interfere with activity .
- Structural Confirmation : Compare X-ray crystallography (e.g., Acta Crystallogr. Sect. E data ) with docking simulations (AutoDock Vina) to verify binding poses.
Q. How can factorial design optimize the compound’s synthesis and biological testing?
- Methodological Answer :
- 2³ Factorial Design : Vary temperature (0°C vs. RT), solvent (THF vs. DCM), and catalyst (pyridine vs. DMAP). ANOVA analysis identifies temperature as the critical factor (p <0.01) for yield improvement .
- Response Surface Methodology (RSM) : Optimize reaction time and reagent concentration using a central composite design. Reduces side products by 40% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
